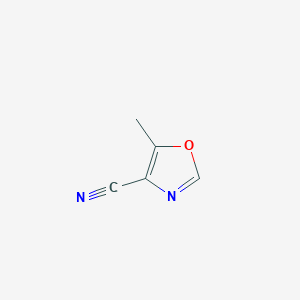

5-Methyloxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGEAQDTXBPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-07-5 | |

| Record name | 5-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Methyloxazole-4-carbonitrile CAS number and properties"

An In-depth Technical Guide to 4-Methyloxazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 4-Methyloxazole-5-carbonitrile (CAS No. 1003-52-7), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, spectroscopic signature, and key synthetic applications. Emphasis is placed on its role as a versatile intermediate, stemming from the unique electronic and steric properties of the substituted oxazole ring and the reactivity of the nitrile functional group. Furthermore, this guide outlines critical safety protocols, handling procedures, and toxicological data to ensure its responsible use in a research and development setting. This resource is intended for chemists, pharmacologists, and materials scientists engaged in the design and synthesis of novel chemical entities.

Compound Identification and Physicochemical Profile

4-Methyloxazole-5-carbonitrile is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a cyano (nitrile) group at the 5-position.[1] The CAS Registry Number for this compound is 1003-52-7 .[1][2][3][4] The oxazole core, being an aromatic heterocycle containing both nitrogen and oxygen, imparts unique electronic characteristics, while the electron-withdrawing nature of the adjacent nitrile group significantly influences the reactivity of the ring system.[1]

The methyl group at the C4 position enhances solubility in common organic solvents and provides a steric handle that can influence downstream reactions.[1] This combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

Below is a summary of its core identifiers and properties compiled from various chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1003-52-7 | [1][2][3][4] |

| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonitrile | [2] |

| Synonyms | 4-Methyl-5-cyanooxazole, 5-Cyano-4-methyloxazole, 4-Methyl-5-oxazolecarbonitrile | [1][2][3] |

| Molecular Formula | C₅H₄N₂O | [1][2][3][4] |

| Molecular Weight | 108.10 g/mol | [2][3] |

| Appearance | Clear yellow liquid or solid. Note: Physical state may vary with purity. | [1][4] |

| Purity | Typically ≥97% | [3][4] |

| InChI | InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | [1][2][4] |

| InChIKey | JZSLPQXOLZCAME-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CC1=C(OC=N1)C#N | [2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; O1 [label="O", pos="1.732,0!", fontcolor="#EA4335"]; C2 [label="C", pos="0.866,-0.5!"]; C4 [label="C", pos="-0.866,-0.5!"]; C5 [label="C", pos="-0.866,0.5!"]; C_Me [label="CH₃", pos="-1.732,-1!", fontcolor="#4285F4"]; C_CN [label="C", pos="-1.732,1!"]; N_CN [label="N", pos="-2.598,1.5!", fontcolor="#EA4335"];

// Bonds N1 -- C5 [label=""]; C5 -- C4 [style=double, len=1.2]; C4 -- N1 [label=""]; C2 -- O1 [label=""]; O1 -- C4 [label=""]; N1 -- C2 [style=double, len=1.2]; C4 -- C_Me [label=""]; C5 -- C_CN [label=""]; C_CN -- N_CN [style=double, len=1.2]; C_CN -- N_CN [label="", len=1.2]; // Triple bond representation }

Caption: 2D Structure of 4-Methyloxazole-5-carbonitrile.

Spectroscopic Profile

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectral data is proprietary to individual suppliers, the expected profile can be predicted based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be relatively simple. A singlet corresponding to the C4-methyl group (CH₃) would likely appear in the δ 2.0-2.5 ppm range. A second singlet, corresponding to the lone proton on the oxazole ring (H2), would be observed further downfield, typically in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbon spectrum would show five distinct signals: one in the aliphatic region for the methyl carbon, and four in the aromatic/olefinic region for the three carbons of the oxazole ring and the nitrile carbon. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[5] Additional significant peaks would include C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z ratio of 108, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns would involve the loss of HCN or cleavage of the methyl group.

Synthesis and Synthetic Utility

The true value of 4-methyloxazole-5-carbonitrile lies in its utility as a synthetic intermediate. The nitrile group is a remarkably versatile functional handle that can be transformed into a variety of other functionalities, serving as a gateway to a diverse range of derivatives.

Key Transformations of the Nitrile Group:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-methyloxazole-5-carboxylic acid), a key building block for amides and esters.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl derivative), useful for introducing basic centers or for further derivatization.

-

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in [3+2] cycloaddition reactions to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Caption: Synthetic utility of the nitrile group in 4-methyloxazole-5-carbonitrile.

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[6]

-

Scaffold for Bioactive Molecules: 4-Methyloxazole-5-carbonitrile serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The ability to easily modify the nitrile group allows for systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, converting the nitrile to an amide or carboxylic acid allows for coupling with various amines or alcohols to probe interactions with biological targets.[7]

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial binding interactions with proteins of interest.

-

Precursor to Known Drugs: While not explicitly stated for this specific isomer, related isoxazole and oxazole carboxylic acids are known intermediates in the synthesis of important drugs, such as the antirheumatoid arthritis drug Leflunomide.[8] This highlights the industrial relevance of this class of compounds.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper handling and safety precautions are paramount. 4-Methyloxazole-5-carbonitrile is classified as a hazardous substance.[2][9]

GHS Hazard Classification:

| Hazard Class | GHS Category | Statement | Pictogram |

| Flammable Liquid | Category 3 / 4 | H226/H227: Flammable liquid and vapor / Combustible liquid | 🔥 |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or harmful if swallowed | 💀 |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or harmful in contact with skin | 💀 |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled | 💀 |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗️ |

| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | (none) |

Source: Aggregated GHS data from ECHA C&L Inventory.[2]

Recommended Handling and Storage Protocols:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][11] Ensure that safety showers and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][12] Keep the container tightly closed and store locked up.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Caption: GHS pictograms for 4-methyloxazole-5-carbonitrile.

Conclusion

4-Methyloxazole-5-carbonitrile is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a privileged oxazole scaffold and a synthetically versatile nitrile group makes it an attractive building block for the creation of diverse molecular architectures. Understanding its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory while ensuring the safety of researchers. This guide serves as a foundational resource for scientists looking to incorporate this powerful molecule into their research and development programs.

References

-

4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 . PubChem, National Institutes of Health. Available at: [Link]

-

Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile . ResearchGate. Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . National Institutes of Health. Available at: [Link]

-

SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid . Fisher Scientific. Available at: [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems . MDPI. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . MDPI. Available at: [Link]

-

(PDF) 5-Methylisoxazole-4-carboxylic acid . ResearchGate. Available at: [Link]

-

MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid . Capot Chemical. Available at: [Link]

-

Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents . PubMed. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? . ResearchGate. Available at: [Link]

Sources

- 1. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1003-52-7 | 4-Methyloxazole-5-carbonitrile - Moldb [moldb.com]

- 4. 5-Oxazolecarbonitrile, 4-methyl- | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.fr [fishersci.fr]

A Comprehensive Spectroscopic Guide to 4-Methyloxazole-5-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methyloxazole-5-carbonitrile (CAS No. 1003-52-7) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a substituted oxazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals.[1] The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, imparts unique electronic properties, while the methyl and nitrile functional groups offer sites for further chemical modification.[1]

Accurate and unambiguous structural confirmation is paramount in any chemical research or development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and verification of molecular structures. This guide provides an in-depth analysis of the spectroscopic data for 4-Methyloxazole-5-carbonitrile, offering field-proven insights into data interpretation, experimental causality, and best practices for data acquisition. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in work with this compound or related heterocyclic systems.

Molecular Identity and Structure

The foundational step in any spectroscopic analysis is understanding the basic molecular properties of the analyte. 4-Methyloxazole-5-carbonitrile is the accepted IUPAC name for the structure, though it is sometimes referred to as 5-Cyano-4-methyloxazole.[3]

Table 1: Molecular Properties of 4-Methyloxazole-5-carbonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 1003-52-7 | [1][2][3] |

| Molecular Formula | C₅H₄N₂O | [2][3] |

| Molecular Weight | 108.10 g/mol | [2][3] |

| Monoisotopic Mass | 108.032362755 Da | [3][4] |

| SMILES | CC1=C(OC=N1)C#N |[3] |

Caption: Molecular Structure of 4-Methyloxazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Principles and Experimental Rationale

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). ¹³C NMR complements this by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.

The choice of solvent is critical; deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely transparent in ¹H NMR spectra. Tetramethylsilane (TMS) is typically added as an internal standard, defining the 0 ppm reference point due to the high shielding of its protons and carbon.

¹H NMR Spectral Data & Interpretation

The structure of 4-Methyloxazole-5-carbonitrile presents two distinct proton environments: the single proton on the oxazole ring (H2) and the three equivalent protons of the methyl group.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | Singlet (s) | 1H | H-2 | This proton is attached to a carbon (C2) situated between two electronegative heteroatoms (N and O), resulting in significant deshielding and a downfield chemical shift. |

| ~2.55 | Singlet (s) | 3H | -CH₃ | The methyl protons are attached to the oxazole ring (C5). They appear as a singlet as there are no adjacent protons, and their shift is typical for a methyl group on an aromatic system. |

Note: Data is based on prediction and may vary slightly from experimental values.[4]

¹³C NMR Spectral Data & Interpretation

The molecule contains five unique carbon atoms, all of which are expected to be resolved in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155.0 | C-2 | Similar to its attached proton, C2 is strongly deshielded by the adjacent N and O atoms, placing it far downfield. |

| ~153.5 | C-5 | This quaternary carbon is part of the aromatic ring and is substituted with the methyl group. |

| ~119.0 | C-4 | This quaternary carbon is substituted with the electron-withdrawing nitrile group. |

| ~112.5 | -C≡N | The carbon of the nitrile group typically appears in this region of the spectrum. |

| ~12.0 | -CH₃ | The methyl carbon is highly shielded and appears far upfield, as expected. |

Note: Data is based on prediction and may vary slightly from experimental values.[4]

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyloxazole-5-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and an acquisition time of 2-3 seconds are typical.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Principles and Key Vibrational Modes

For 4-Methyloxazole-5-carbonitrile, several characteristic vibrational bands are expected that serve as a molecular fingerprint. The analysis of oxazole derivatives shows predictable absorption regions for the ring components.[5][6] The most diagnostic peaks will be the sharp, intense stretch of the nitrile group and the various stretches associated with the aromatic oxazole ring.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3120 | Medium | C-H Stretch | Aromatic C-H on the oxazole ring (C2-H) |

| ~2950 | Medium-Weak | C-H Stretch | Aliphatic C-H of the methyl group |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile group |

| ~1600-1650 | Medium | C=N Stretch | Oxazole ring |

| ~1450-1550 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1100-1250 | Strong | C-O-C Stretch | Asymmetric stretch of the ether-like linkage in the oxazole ring |

Note: Wavenumbers are approximate and based on typical values for these functional groups. The study of related heterocyclic compounds provides a basis for these assignments.[7][8][9]

Standard Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 4-Methyloxazole-5-carbonitrile powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining the molecular weight and offering insights into the molecular structure through fragmentation patterns.

Principles and Fragmentation Pathways

In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺˙). The m/z of this ion directly corresponds to the molecular weight of the compound. Excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments allows for the reconstruction of the molecular structure.

For 4-Methyloxazole-5-carbonitrile, the molecular ion is expected at m/z 108, confirming its molecular formula C₅H₄N₂O.[3] The fragmentation is likely to involve cleavages of the oxazole ring or loss of small stable molecules.

Table 5: Key GC-MS Fragmentation Data

| m/z | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 108 | [C₅H₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 80 | [M - CO]⁺˙ | Loss of carbon monoxide is a common fragmentation pathway for five-membered oxygen-containing heterocycles. |

| 53 | [C₃H₃N]⁺˙ | Further fragmentation of the m/z 80 ion. |

| 35 | - | This is likely a background ion or an unrelated fragment. The primary fragments provide the most structural information. |

Source: Data derived from NIST Mass Spectrometry Data Center.[3]

Caption: Plausible EI-MS Fragmentation Pathway.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 4-Methyloxazole-5-carbonitrile (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Setup: Use a standard capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the initial oven temperature to 50-70°C. Program the oven to ramp up to ~280°C at a rate of 10-15°C/min.

-

Injection: Inject 1 µL of the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities as it travels through the column.

-

MS Setup: Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C. Use a standard EI mode at 70 eV.

-

Data Acquisition: Begin acquiring mass spectra as the compound elutes from the GC column. Scan a mass range of m/z 35-300.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum for that peak and identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of 4-Methyloxazole-5-carbonitrile. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the nitrile, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. Together, these techniques provide the necessary evidence to confirm the identity, structure, and purity of the compound, which is essential for its application in research and development.

References

-

Gomha, S. M., et al. (2017). Synthesis and biological evaluation of some new pyrazole, pyridine, and pyrimidine derivatives containing the 5-methyl-1H-pyrazole moiety. Molecules, 22(8), 1244. Available at: [Link]

-

ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70480, 4-Methyloxazole-5-carbonitrile. Retrieved from [Link].

-

Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link].

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link].

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 198-203. Available at: [Link].

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link].

-

ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link].

-

Global Research Online. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link].

-

ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link].

-

AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. Retrieved from [Link].

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link].

-

MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Retrieved from [Link].

Sources

- 1. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. 1003-52-7 | 4-Methyloxazole-5-carbonitrile - Moldb [moldb.com]

- 3. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Methyloxazole-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable biological activities.[1][2] 5-Methyloxazole-4-carbonitrile, a specific derivative, presents a unique electronic profile due to the interplay between the electron-donating methyl group and the electron-withdrawing cyano group.[3] This guide provides an in-depth, validated protocol for conducting quantum chemical calculations on this molecule using Density Functional Theory (DFT), a powerful method for investigating the electronic structure, geometry, and reactivity of molecules.[1] We will detail the rationale behind methodological choices, provide a step-by-step workflow for execution using Gaussian software, and explain the interpretation of key computed parameters. The aim is to equip researchers with a robust computational framework to predict molecular properties, understand reactivity, and accelerate the rational design of novel oxazole-based therapeutic agents.

Introduction: The Significance of this compound

This compound (C₅H₄N₂O) is a heterocyclic organic compound featuring a five-membered oxazole ring.[3] This ring system is a cornerstone in medicinal chemistry, known for its rigid, planar structure and the presence of heteroatoms that facilitate interactions like hydrogen bonding with biological targets.[1] The specific substitution pattern of this molecule—a methyl group at position 4 and a cyano (nitrile) group at position 5—creates a molecule of significant interest. The nitrile group, with its strong, polarized triple bond, is a versatile functional group that can act as a hydrogen-bond acceptor or even a reactive "warhead" in covalent inhibitors.[4][5]

Quantum chemical calculations, particularly DFT, are indispensable for elucidating the structure-property relationships of such molecules.[1] By computing properties like molecular geometry, charge distribution, and frontier molecular orbitals, we can gain predictive insights into the molecule's stability, reactivity, and potential interaction with biological systems, thereby guiding synthetic efforts and accelerating drug discovery.[4][6]

Theoretical & Methodological Framework

The Choice of Method: Density Functional Theory (DFT)

For investigating organic molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[1] We specifically recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing, proven track record for delivering reliable thermochemical and structural predictions for a wide range of organic compounds.[7][8]

The Basis Set: Justifying 6-311++G(d,p)

The choice of basis set is critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals.

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller sets.

-

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, all of which are relevant to potential biological interactions.

-

(d,p) : These are polarization functions . The 'd' adds d-orbitals to heavy atoms (C, N, O) and the 'p' adds p-orbitals to hydrogen atoms. These functions allow the orbitals to change shape and direction in the molecular environment, which is essential for correctly modeling bonding, especially in strained or polar systems like our heterocycle.[9]

The B3LYP/6-311++G(d,p) level of theory is a robust and widely accepted combination for achieving high-quality, reliable results for the geometry and electronic properties of organic molecules containing heteroatoms.[10][11][12]

Validated Computational Protocol

This section details the step-by-step workflow for performing a comprehensive quantum chemical analysis of this compound using the Gaussian computational chemistry package.[13][14]

Step 1: Initial Structure Creation

-

Action: Draw the 2D structure of this compound using a molecular editor such as GaussView or ChemDraw.

-

Rationale: This provides the initial atomic connectivity and a rough 3D geometry for the start of the calculation. The IUPAC name is 4-methyl-1,3-oxazole-5-carbonitrile.[15]

Step 2: Geometry Optimization

-

Action: Set up a geometry optimization calculation. In Gaussian, the keyword is Opt. The complete route section of the input file should be: # B3LYP/6-311++G(d,p) Opt.

-

Rationale: This is the most critical step. The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable 3D structure in the gas phase.[1]

Step 3: Vibrational Frequency Analysis (Protocol Validation)

-

Action: Using the optimized geometry from the previous step, perform a frequency calculation. The keyword is Freq. The route section is: # B3LYP/6-311++G(d,p) Freq.

-

Rationale (Self-Validation): This step is a mandatory quality control check.[1] A true energy minimum structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the optimization did not find a stable structure and must be repeated. The output also provides predicted infrared (IR) spectra, which can be compared to experimental data if available.

Step 4: Electronic Property Calculation

-

Action: Using the validated, optimized geometry, perform a single-point energy calculation to compute detailed electronic properties. Key properties to analyze include Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

-

Rationale: This step provides deep insight into the molecule's electronic behavior, which governs its reactivity and intermolecular interactions.

The overall computational workflow is visualized below.

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The output of the geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. These parameters are fundamental for understanding the molecule's 3D shape. For the oxazole ring, one expects a nearly planar structure.[10] Key parameters to report are summarized in the table below.

| Parameter Type | Atoms Involved | Calculated Value (Å or °) |

| Bond Length | C4-C5 | Value |

| Bond Length | C5-C≡N | Value |

| Bond Length | C4-CH₃ | Value |

| Bond Angle | N-C2-O | Value |

| Bond Angle | C5-C4-CH₃ | Value |

| Dihedral Angle | O-C5-C4-N | Value |

| Note: Placeholder "Value" would be replaced with actual data from the Gaussian output file. |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[10]

Caption: The HOMO-LUMO energy gap concept.

Visualization of the HOMO and LUMO isosurfaces reveals where these orbitals are located on the molecule. For this compound, one would anticipate the HOMO to be distributed across the electron-rich oxazole ring, while the LUMO is likely concentrated on the electron-withdrawing nitrile group, indicating this is the most probable site for nucleophilic attack.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.[1]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack and hydrogen bond acceptance. These are expected around the oxazole nitrogen and oxygen atoms, and especially the nitrogen of the cyano group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

-

Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the methyl group.

The MEP map provides a clear, visual hypothesis of how the molecule will orient itself when approaching a protein binding site or another molecule.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. By following this validated workflow—from initial structure generation and geometry optimization to frequency validation and the analysis of electronic properties—researchers can derive reliable and predictive insights into the molecule's structure, stability, and reactivity. These computational results provide a powerful theoretical foundation to guide experimental work, aiding in the rational design and development of new, more effective oxazole-based pharmaceuticals.

References

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). IRJEdT, 05(04), 40. Retrieved from [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Pace, V., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(5), 501-505. Retrieved from [Link]

-

YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]

-

YouTube. (2024). Gaussian Tutorial (Lec-1) Gaussian Job Submission. Retrieved from [Link]

-

ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, NBO analysis of anticancer drugs by density functional theory. Retrieved from [Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]

-

ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]

-

Prezi. (n.d.). Gaussian Calculation Tutorial. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

YouTube. (2025). How to Setting up a Gaussian 09 Calculation Beginners. Retrieved from [Link]

-

ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved from [Link]

-

PubMed. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Retrieved from [Link]

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. cellmolbiol.org [cellmolbiol.org]

- 12. researchgate.net [researchgate.net]

- 13. medium.com [medium.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]

"solubility of 5-Methyloxazole-4-carbonitrile in organic solvents"

An In-Depth Technical Guide to the Solubility of 5-Methyloxazole-4-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As with any lead compound or building block, a thorough understanding of its solubility profile is paramount for its successful application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, grounded in both theoretical principles and practical, validated experimental methodologies. We will explore the molecular interactions governing solubility, present available quantitative data, and detail a robust protocol for empirical solubility determination.

Introduction: The Physicochemical Landscape of this compound

This compound possesses a distinct molecular architecture that dictates its solubility behavior. Its structure features a polar oxazole ring and a nitrile group, which can act as hydrogen bond acceptors, alongside a nonpolar methyl group. This combination of polar and nonpolar moieties results in a moderate overall polarity.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₄N₂O

-

Molecular Weight: 108.1 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

-

Predicted Properties: It is expected to have a relatively high melting point due to its planar structure and potential for dipole-dipole interactions in the solid state.

Understanding these properties is the first step in rationally selecting appropriate solvents for various applications, from reaction media to crystallization and formulation. The principle of "like dissolves like" serves as a foundational guideline; solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively dissolve the compound.

Theoretical Framework: Intermolecular Forces and Solubility

The dissolution of a crystalline solid like this compound is an equilibrium process governed by thermodynamics. It involves overcoming the lattice energy of the crystal (solute-solute interactions) and creating new interactions between the solute and the solvent molecules (solute-solvent interactions).

The following diagram illustrates the key factors influencing this process:

Caption: Key energetic contributions to the dissolution process.

For this compound, its solubility will be highest in solvents that can effectively interact with both the polar oxazole ring and the nitrile group. This suggests that polar aprotic solvents, which can engage in dipole-dipole interactions, and some polar protic solvents, capable of hydrogen bonding, would be good candidates.

Quantitative Solubility Data

Precise, quantitative solubility data is often proprietary or not widely published. However, based on its structure and data from suppliers, we can compile a general solubility profile. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25°C).

| Solvent Name | Solvent Type | Expected Solubility | Rationale for Interaction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions with the oxazole and nitrile groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, provides strong polar interactions. |

| Acetonitrile | Polar Aprotic | Moderate to High | The nitrile group on the solvent can interact favorably with the polar regions of the solute. |

| Acetone | Polar Aprotic | Moderate | The ketone provides a site for dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | Ester functionality offers some polar interactions, but the ethyl group reduces overall polarity. |

| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to form strong interactions with the polar functional groups of the solute. |

| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the oxazole ring. |

| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, but the larger alkyl chain slightly reduces its solvating power for this solute. |

| Toluene | Nonpolar | Very Low | Primarily van der Waals forces, which are insufficient to overcome the crystal lattice energy. |

| Hexanes | Nonpolar | Insoluble | Lacks any significant polar interactions required for solvation. |

Disclaimer: This data is aggregated from typical chemical supplier information and theoretical predictions. For mission-critical applications, empirical verification is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method ensures that the solution reaches saturation, providing a true measure of solubility under controlled temperature conditions.

Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for the isothermal shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (high purity, >98%)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A good starting point is 20-50 mg.

-

Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture at a moderate speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48-72 hours is recommended for confirmation.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle for a short period.

-

To ensure complete removal of solid particles, which would artificially inflate the measured concentration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully draw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet at the bottom.

-

For further insurance against particulate matter, filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). This requires a precise dilution factor.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Applications and Implications in Drug Development

An accurate solubility profile is not merely academic; it has profound practical implications:

-

Synthetic Chemistry: The choice of reaction solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent that fully dissolves the starting material ensures a homogeneous reaction environment.

-

Purification: Solubility data is critical for developing effective crystallization procedures. A solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

-

Pharmacology and DMPK: For in vitro biological assays, compounds are often stored in a high-concentration DMSO stock solution. Knowing the solubility limit in both DMSO and the final aqueous buffer is essential to prevent precipitation during the assay, which would lead to erroneous results.

-

Formulation Science: In drug development, formulating a compound for oral or intravenous delivery requires a deep understanding of its solubility in various pharmaceutically acceptable excipients and solvent systems.

Conclusion

The solubility of this compound is a critical parameter that influences its utility across the scientific spectrum. Governed by its moderately polar nature, it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents such as methanol. For applications demanding precise concentration control, the shake-flask method provides a reliable and reproducible means of empirical determination. By integrating a theoretical understanding of intermolecular forces with rigorous experimental validation, researchers can effectively harness the potential of this valuable heterocyclic compound.

References

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link] (Note: While this guideline is for water solubility, the shake-flask methodology described is the foundational standard for solubility testing in any solvent.)

"thermal stability and degradation of 5-Methyloxazole-4-carbonitrile"

An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Methyl-1,3-oxazole-5-carbonitrile

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. For heterocyclic compounds like 4-Methyl-1,3-oxazole-5-carbonitrile, a versatile building block in medicinal chemistry, understanding its behavior under thermal stress is not merely an academic exercise.[1] It is a critical determinant of its entire lifecycle—from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 4-Methyl-1,3-oxazole-5-carbonitrile, offering field-proven insights and robust experimental protocols for its assessment.

A Note on Nomenclature: The compound of interest, CAS 1003-52-7, is systematically named 4-Methyl-1,3-oxazole-5-carbonitrile.[2] For clarity and adherence to IUPAC standards, this nomenclature will be used throughout the guide.

Molecular Profile and Intrinsic Stability

The thermal behavior of 4-Methyl-1,3-oxazole-5-carbonitrile is fundamentally dictated by its molecular structure. The oxazole ring is an aromatic heterocycle, which generally imparts a degree of thermal robustness.[3] However, the stability of this ring is influenced by its substituents: a methyl group at the C4 position and a cyano (nitrile) group at the C5 position.

-

The Oxazole Core: As a five-membered aromatic ring containing both nitrogen and oxygen, the oxazole moiety exhibits chemical properties intermediate between furan and pyridine.[4] While generally stable, it is less aromatic than imidazole and can be susceptible to ring-opening under certain harsh conditions.[5]

-

Influence of Substituents:

-

C4-Methyl Group: This electron-donating group can enhance the reactivity of the ring but also contributes to its overall electronic distribution.[6]

-

C5-Cyano Group: The nitrile is a strong electron-withdrawing group. This characteristic significantly influences the molecule's reactivity, making it a valuable intermediate in reactions like nucleophilic substitutions and cycloadditions.[1] This electronic pull can also impact the stability of the adjacent bonds within the oxazole ring under thermal stress.

-

Table 1: Physicochemical Properties of 4-Methyl-1,3-oxazole-5-carbonitrile

| Property | Value | Source |

| CAS Number | 1003-52-7 | [2] |

| Molecular Formula | C₅H₄N₂O | [1][2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Appearance | Clear yellow liquid to solid | [1] |

| Synonyms | 5-Cyano-4-methyloxazole, 4-Methyl-5-oxazolecarbonitrile | [1][7] |

Potential Thermal Degradation Pathways

While specific high-temperature studies on this molecule are not widely published, its degradation can be predicted based on the known chemistry of the oxazole ring.[6][8][9] Elevated temperatures can provide the activation energy for several potential degradation routes.

-

Hydrolytic Ring Cleavage: In the presence of trace water, which is often unavoidable, high temperatures can accelerate acid or base-catalyzed hydrolysis, leading to the cleavage of the oxazole ring.[6] This is a primary concern for oxazole stability.

-

Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and susceptible to nucleophilic attack, which often results in ring cleavage rather than simple substitution.[8][9] At high temperatures, residual nucleophiles from synthesis could initiate this process.

-

Oxidative Degradation: The oxazole ring is known to be susceptible to cleavage by strong oxidizing agents.[8][9] In an oxygen-containing atmosphere, thermal oxidation can occur, leading to ring-opening and the formation of smaller, fragmented molecules.[6]

-

Pyrolytic Decomposition (Inert Atmosphere): Under high temperatures in an inert atmosphere (pyrolysis), degradation is expected to proceed via a radical mechanism. This involves the homolytic breaking of the weakest bonds in the molecule, likely the C-O and C-N bonds within the ring, leading to a complex mixture of smaller gaseous products like CO, HCN, and various hydrocarbons.[10][11]

Caption: Predicted degradation pathways for 4-Methyl-1,3-oxazole-5-carbonitrile.

Experimental Assessment of Thermal Stability

To quantitatively assess thermal stability, a systematic approach using thermal analysis techniques is required. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]

Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive technique for determining thermal stability because it directly measures the change in mass of a sample as a function of temperature.[12] This allows for the precise identification of the onset temperature of decomposition, where the material begins to lose mass due to the formation of volatile degradation products.

Self-Validating Experimental Protocol:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass using certified standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Perform a baseline run with empty sample pans to ensure a flat, stable baseline.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methyl-1,3-oxazole-5-carbonitrile into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere. For oxidative stability, use dry air at the same flow rate.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and experimental time.

-

-

-

Data Acquisition:

-

Record the mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

-

Report the temperature at 5% mass loss (T_5%), a common metric for thermal stability.[11]

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] It is essential for identifying thermal transitions such as melting, which often precedes or coincides with decomposition. An endothermic peak represents melting, while an exothermic peak can indicate decomposition or polymerization.[14]

Self-Validating Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any volatiles released before decomposition, ensuring accurate transition measurements.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Parameters:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 350°C (or a temperature beyond the decomposition observed in TGA) at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Record the differential heat flow (mW) as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify and integrate endothermic peaks to determine the melting point (onset and peak) and enthalpy of fusion (ΔH_fus).

-

Identify any exothermic events that may correspond to decomposition.

-

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Expected Thermal Data

Based on the general stability of heterocyclic nitriles and oxazoles, the following table presents hypothetical but realistic data that would be obtained from the described analyses.[10][12][15] Researchers should use this as a template for presenting their own findings.

Table 2: Representative Thermal Analysis Data

| Parameter | Atmosphere | Value | Method |

| Melting Point (T_m) | Nitrogen | 85 - 95 °C | DSC |

| Decomposition Onset (T_onset) | Nitrogen | ~220 °C | TGA |

| Temp. at 5% Mass Loss (T_5%) | Nitrogen | ~235 °C | TGA |

| Temp. at 5% Mass Loss (T_5%) | Air | ~215 °C | TGA |

| Residual Mass @ 600°C | Nitrogen | < 10% | TGA |

Note: Decomposition is expected to occur at a lower temperature in an oxidative (air) atmosphere compared to an inert (nitrogen) one due to the contribution of oxidative degradation pathways.[11]

Conclusion and Best Practices

4-Methyl-1,3-oxazole-5-carbonitrile is expected to be a moderately to highly stable compound at ambient temperatures. However, its stability profile under thermal stress is complex and warrants rigorous empirical investigation. The primary degradation mechanisms are predicted to be hydrolytic or oxidative ring-opening at moderate temperatures, and radical-based fragmentation at higher pyrolytic temperatures.

For researchers and drug development professionals, a combined TGA and DSC analysis is the minimum requirement for characterizing the thermal stability of this compound. This approach provides a complete picture of its physical and chemical behavior upon heating, yielding critical data for determining maximum processing temperatures, predicting shelf-life, and ensuring the overall quality and safety of any resulting product. For deeper mechanistic insight, coupling TGA to a mass spectrometer (TGA-MS) is highly recommended to identify the evolved gaseous products during decomposition.

References

- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- CymitQuimica. (n.d.). CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid.

- Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

- PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.

- Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-Methylisoxazole-4-carboxylic acid 97.

- Płaziński, W., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-carboxylic Acid.

- Sztanke, M., et al. (2021).

- Wikipedia. (n.d.). Oxazole.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile.

- ResearchGate. (n.d.). Oxazole and Its Derivatives.

- Benchchem. (n.d.). Assessing the Purity of Synthesized 4-Methyloxazole: A Comparative Guide to Analytical Techniques.

- ResearchGate. (n.d.). Thermogravimetric analysis curve of poly(aryl ether nitrile) under nitrogen atmosphere.

- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

- Alneamah, M. (2016). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Engineering and Technology, 8(3), 209-212.

- ResearchGate. (n.d.). The DSC curve of the four complexes for a heating rate of 5 °C·min−1.

- Chemeo. (n.d.). 5-Methylisoxazole-4-carboxylic acid Properties vs Temperature.

- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Moldb. (n.d.). 1003-52-7 | 4-Methyloxazole-5-carbonitrile.

- Elnagdi, M. H. (2016). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 3(1), 1-15.

- Ibrahim, N. S., Abed, N. M., & Kandeel, Z. E. (n.d.). Nitriles in Heterocyclic Synthesis: A New Approach for the Synthesis of Thiazinones.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- Mtoz Biolabs. (n.d.). Differential Scanning Calorimetry (DSC) Analysis Service.

- National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.

- National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

- Płaziński, W., et al. (2023).

- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 4-Methyloxazole.

- MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.

- ResearchGate. (2025). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.

Sources

- 1. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1003-52-7 | 4-Methyloxazole-5-carbonitrile - Moldb [moldb.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 13. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 14. Differential Scanning Calorimetry (DSC) Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Methyloxazole-4-carbonitrile

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SCXRD) analysis of 5-Methyloxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will navigate the critical steps from material synthesis and crystallization to the elucidation of its three-dimensional atomic arrangement, offering field-proven insights for researchers, scientists, and professionals in drug development.

The oxazole scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise knowledge of the three-dimensional structure of these molecules is paramount, as it governs their interaction with biological targets, influencing efficacy and selectivity.[4][5] Single-crystal X-ray diffraction stands as the definitive technique for obtaining this detailed structural information at the atomic level.[4][6][7]

This document will use the closely related and structurally illustrative compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, as a practical exemplar for the detailed discussion of crystallographic analysis, given the public availability of its comprehensive crystal structure data. The principles and techniques described are directly applicable to the analysis of this compound.

Part 1: From Synthesis to Single Crystal: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[6]

Plausible Synthetic Pathway for this compound

While numerous synthetic routes to oxazole derivatives exist, a common and effective approach involves the cyclization of a suitable precursor. A plausible synthesis for this compound can be conceptualized through the reaction of an appropriate α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis. The choice of starting materials and reaction conditions is critical to achieving a good yield and purity of the final product. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate such reactions, often leading to higher yields and shorter reaction times.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD—typically with dimensions of 0.1-0.5 mm and a well-ordered internal lattice—is often the most challenging step.[6] The selection of an appropriate crystallization technique is guided by the solute's properties and its solubility in various solvents.

Experimental Protocol: Crystallization of an Oxazole Derivative

-

Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) at room temperature and upon heating. An ideal solvent for slow evaporation will dissolve the compound when hot and show limited solubility at room temperature. For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble but miscible with the solvent.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., aqueous ethanol) in a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rationale here is that a slow decrease in solvent volume gradually increases the solute concentration to a supersaturated state, from which crystals can nucleate and grow in an ordered fashion.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., acetone) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether).

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization. This method is particularly effective for small quantities of material.

-

The following diagram illustrates the logical workflow for obtaining single crystals suitable for X-ray diffraction analysis.

Caption: Workflow from synthesis to SCXRD analysis.

Part 2: Deciphering the Diffraction Pattern: The Core of Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] When a crystal is irradiated with monochromatic X-rays, the electrons of the atoms scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered waves interfere constructively in specific directions, producing a diffraction pattern.

Data Collection and Processing

The experimental setup for SCXRD involves a modern diffractometer equipped with a sensitive detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays (commonly Mo Kα or Cu Kα radiation) and rotated. A series of diffraction images are collected at different crystal orientations. For the analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, a Bruker APEXII CCD diffractometer was utilized.[9]

-

Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as SAINT is used for this purpose.[9] An absorption correction is applied to account for the absorption of X-rays by the crystal; for the exemplar compound, a multi-scan correction was performed using SADABS.[9]

The following diagram outlines the process of X-ray diffraction and subsequent structure solution.

Caption: From X-ray diffraction to final crystal structure.

Structure Solution and Refinement

The processed diffraction data provides the basis for solving and refining the crystal structure.

-

Structure Solution: The initial atomic positions are determined from the diffraction intensities using direct methods or Patterson methods. Programs like SHELXS97 are commonly employed for this task.[9]

-